Hydroxy tizanidine, (+-)-

Description

Historical Context of Tizanidine (B1208945) Research and its Hydroxylated Metabolites

Tizanidine, an α2-adrenergic agonist, was first developed by Novartis and received its initial approval in 1988 before being approved for medical use in the United States in 1996. patsnap.comwikipedia.org It is primarily recognized for its role as a centrally acting muscle relaxant. patsnap.comnih.gov From early in its clinical development, it was understood that tizanidine undergoes extensive first-pass metabolism, primarily in the liver. drugbank.comnih.gov

Research has firmly established that approximately 95% of an administered tizanidine dose is metabolized before excretion. drugbank.com The primary enzyme responsible for this biotransformation is Cytochrome P450 1A2 (CYP1A2). nih.govnih.govnih.gov This metabolic process involves multiple pathways, with the resulting metabolites generally considered to be pharmacologically inactive or possessing very little activity. amazonaws.com The focus of early metabolic studies was to understand the drug's clearance and the potential for drug-drug interactions, particularly with inhibitors or inducers of the CYP1A2 enzyme. nih.govresearchgate.net While major metabolites were identified, the broader landscape of minor metabolites, including specific hydroxylated forms like rac Hydroxy Tizanidine Hydrochloride, has been a more recent area of refined analytical focus. amazonaws.com

Significance of Hydroxylated Metabolites in Pharmacological and Metabolic Research

In pharmacology, the metabolism of a drug is typically a two-phase process designed to render compounds more water-soluble to facilitate their excretion from the body. msdmanuals.comnews-medical.net Phase I metabolism involves reactions like oxidation, reduction, or hydrolysis, which introduce or unmask polar functional groups. msdmanuals.comwikipedia.org

Hydroxylation, the introduction of a hydroxyl (-OH) group, is one of the most common and significant Phase I modifications, often catalyzed by Cytochrome P450 enzymes. wikipedia.orgopenaccessjournals.com The significance of this process is multifaceted:

Enhanced Excretion: The addition of a polar hydroxyl group increases the hydrophilicity of a lipophilic drug molecule, making it more soluble in water and thus easier for the kidneys to eliminate. openaccessjournals.comnih.gov

Modulation of Activity: Hydroxylation can have a profound impact on a drug's pharmacological activity. While it often leads to detoxification and inactivation, some metabolites can retain, or in some cases even have enhanced, activity compared to the parent drug. msdmanuals.comnih.gov In other instances, metabolites can be responsible for toxic side effects. researchgate.net

Foundation for Further Metabolism: The newly formed hydroxyl group can serve as a site for Phase II conjugation reactions (e.g., glucuronidation), which further increase water solubility and facilitate excretion. wikipedia.orghyphadiscovery.com

Rationale for Dedicated Academic Investigation into rac Hydroxy Tizanidine Hydrochloride

The specific academic and industrial interest in rac Hydroxy Tizanidine Hydrochloride stems primarily from its role as a reference standard in analytical chemistry. As a known metabolite of tizanidine, its availability in a pure, characterized form is essential for several key research and quality control functions.

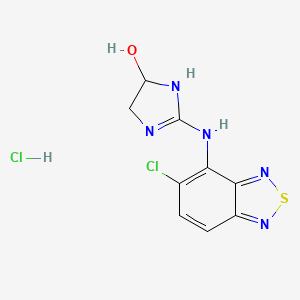

The compound, identified by the CAS number 1794829-08-5 and the chemical name 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol Hydrochloride, is used to:

Develop and Validate Analytical Methods: Researchers require certified reference materials to develop and validate assays, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), for the detection and quantification of tizanidine and its metabolites in biological matrices like blood or urine.

Conduct Pharmacokinetic Studies: Accurate measurement of metabolite concentrations over time is fundamental to pharmacokinetic studies, which determine the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

Impurity Profiling: In the manufacturing of the active pharmaceutical ingredient (API) tizanidine hydrochloride, it is necessary to identify and control any impurities, which can include process-related substances or degradation products. This specific metabolite could potentially be present as an impurity and must be monitored.

The synthesis and isolation of such metabolites allow for their definitive identification and provide the necessary tools for regulatory compliance and thorough pharmacological investigation.

Overview of Current Research Gaps and Challenges for the Compound

Despite its availability as a chemical standard, significant research gaps and challenges related to rac Hydroxy Tizanidine Hydrochloride persist.

Limited Pharmacological Data: While the major metabolites of tizanidine are generally reported as inactive, there is a lack of published, in-depth pharmacological studies specifically investigating the activity of rac Hydroxy Tizanidine Hydrochloride. amazonaws.com Its potential to interact with α2-adrenergic receptors or other biological targets remains largely uncharacterized.

Synthesis and Isolation Complexity: A major hurdle in the study of drug metabolites is their synthesis and isolation. nih.gov The total synthesis of complex molecules can be a lengthy and expensive process. labmanager.comnih.gov Furthermore, isolating sufficient quantities of a minor metabolite from in vivo samples for comprehensive testing is often impractical due to the low concentrations present.

Incomplete Toxicological Profile: Without dedicated study, the full toxicological profile of individual metabolites is unknown. Assessing the potential for specific metabolites to contribute to adverse effects is a critical part of modern drug safety assessment but requires the availability of the pure compound for testing. numberanalytics.com

Properties

CAS No. |

125292-31-1 |

|---|---|

Molecular Formula |

C9H8ClN5OS |

Molecular Weight |

269.71 g/mol |

IUPAC Name |

2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol |

InChI |

InChI=1S/C9H8ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2,6,16H,3H2,(H2,11,12,13) |

InChI Key |

LURMELDQBVJARZ-UHFFFAOYSA-N |

Origin of Product |

United States |

Nomenclature, Stereochemical Considerations, and Isomeric Purity Research of Rac Hydroxy Tizanidine Hydrochloride

IUPAC Naming Conventions and Chemical Registry Aspects for rac Hydroxy Tizanidine (B1208945) Hydrochloride

The formal chemical identification of a compound is established through standardized nomenclature and registry numbers. For rac Hydroxy Tizanidine Hydrochloride, the International Union of Pure and Applied Chemistry (IUPAC) name is 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol;hydrochloride. lgcstandards.com The prefix "rac" (an abbreviation for racemate) indicates that the compound is a mixture of equal parts of its enantiomers.

In the chemical registry system, the compound is primarily identified by its CAS (Chemical Abstracts Service) Registry Number. The CAS number for the racemic hydrochloride salt is 1794829-08-5 . lgcstandards.compharmaffiliates.com The free base form of the compound, without the hydrochloride salt, is assigned the CAS number 125292-31-1 . lgcstandards.compharmaffiliates.com These identifiers are critical for accurately referencing the specific chemical entity in scientific literature, patents, and regulatory documents.

| Identifier | Value |

| IUPAC Name | 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol;hydrochloride lgcstandards.com |

| CAS Number (HCl Salt) | 1794829-08-5 lgcstandards.compharmaffiliates.com |

| CAS Number (Free Base) | 125292-31-1 lgcstandards.compharmaffiliates.com |

| Molecular Formula (HCl Salt) | C₉H₉Cl₂N₅OS pharmaffiliates.com |

| Molecular Weight (HCl Salt) | 306.17 g/mol pharmaffiliates.com |

Enantiomeric and Diastereomeric Considerations Arising from Hydroxylation

The parent compound, tizanidine, is achiral. wikipedia.org However, its metabolic conversion to hydroxy tizanidine involves the introduction of a hydroxyl group (-OH) onto the C5 position of the imidazoline (B1206853) ring. lgcstandards.com This hydroxylation creates a stereocenter, also known as a chiral center, at this carbon atom.

The presence of a single chiral center means that hydroxy tizanidine can exist as two non-superimposable mirror images. These two stereoisomers are known as enantiomers:

(R)-Hydroxy Tizanidine

(S)-Hydroxy Tizanidine

Since the metabolic process is typically not stereospecific, the resulting product is a racemic mixture, containing both the (R)- and (S)-enantiomers in equal proportions. lgcstandards.com This is why the compound is referred to as "rac Hydroxy Tizanidine Hydrochloride". As there is only one stereocenter in the molecule, diastereomers are not possible for this particular compound. The study of enantiomers is critical in pharmacology, as they can exhibit different biological activities and metabolic profiles. researchgate.net

Research Methodologies for Stereoisomeric Separation and Purity Determination

To study the individual properties of each enantiomer and to ensure the quality of chiral drugs, robust analytical methods for separating and quantifying stereoisomers are essential. thieme-connect.de

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used techniques for the separation of enantiomers. nih.govnih.gov The direct separation is most commonly achieved using a Chiral Stationary Phase (CSP). nih.gov

For compounds like hydroxy tizanidine, which contains an imidazoline ring and hydroxyl group, polysaccharide-based CSPs are often effective. chromatographyonline.comnih.gov These CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support (e.g., Chiralpak®, Chiralcel®), provide a chiral environment that allows for differential interaction with each enantiomer, leading to their separation. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): In chiral HPLC, a typical approach for separating hydroxylated metabolites involves using a normal-phase mobile system. chromatographyonline.com This often consists of a non-polar solvent like n-hexane mixed with a polar alcohol modifier, such as 2-propanol or ethanol (B145695). For basic compounds like hydroxy tizanidine, a small amount of an amine additive (e.g., diethylamine) may be added to the mobile phase to improve peak shape and resolution. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact. wikipedia.org It uses supercritical carbon dioxide (CO₂) as the main mobile phase component, modified with a polar solvent, typically an alcohol like methanol. cancer.gov The separation principles are similar to HPLC, relying on the differential partitioning of enantiomers between the mobile phase and the CSP. Research on the chiral separation of Nutlin-3, an imidazoline-containing compound, demonstrated superior selectivity and efficiency using a Chiralcel OD column with SFC. nih.gov

The following table summarizes typical conditions that could be applied for the chiral separation of a compound like rac Hydroxy Tizanidine Hydrochloride, based on established methods for similar structures. chromatographyonline.comnih.gov

| Parameter | HPLC | SFC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) | Polysaccharide-based (e.g., Chiralcel® OD) nih.gov |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) chromatographyonline.com | CO₂ / Methanol (e.g., 80:20 v/v) |

| Additive (for basic compounds) | 0.1% Diethylamine chromatographyonline.com | 0.5-1% Diethylamine or Isobutylamine sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | 2.5 mL/min sigmaaldrich.com |

| Detection | UV (e.g., 228 nm) | UV / Mass Spectrometry (MS) |

While chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (i.e., whether they are R or S). Spectroscopic techniques, particularly chiroptical methods, are employed for this purpose. numberanalytics.com These methods rely on the differential interaction of chiral molecules with polarized light. numberanalytics.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. researchgate.net An enantiomer will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) that is an exact mirror image of the spectrum of its counterpart. ORD measures the rotation of the plane of polarized light as a function of wavelength. Both techniques provide a "fingerprint" of a molecule's three-dimensional structure. By comparing the experimentally measured spectrum to that predicted by quantum mechanical calculations for a known (R or S) configuration, the absolute stereochemistry of the enantiomer can be confidently assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation in the vibrational transitions of a molecule. nih.gov VCD is exceptionally sensitive to the molecule's conformation and absolute configuration. nih.gov As with electronic CD, the comparison of experimental VCD spectra with theoretical calculations for a specific enantiomer allows for unambiguous stereochemical assignment. nih.gov These chiroptical techniques are powerful tools for providing the definitive structural elucidation of chiral drug metabolites like the enantiomers of hydroxy tizanidine. researchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization of Rac Hydroxy Tizanidine Hydrochloride

Strategies for Regioselective Hydroxylation and Synthetic Modification

The introduction of a hydroxyl group onto the tizanidine (B1208945) scaffold at a specific position is a key synthetic challenge. Since rac Hydroxy Tizanidine is a metabolite of Tizanidine, its formation in vivo is catalyzed by enzymes, primarily cytochrome P450 1A2 (CYP1A2), which extensively metabolizes the parent drug to inactive metabolites. researchgate.netnih.gov In a laboratory setting, achieving such regioselectivity requires specialized synthetic methods.

Direct hydroxylation of the aromatic ring of tizanidine is challenging due to the electron-poor nature of the 2,1,3-benzothiadiazole (B189464) (BTD) ring system. nih.gov Therefore, synthetic strategies often rely on the functionalization of the BTD core prior to the final assembly of the tizanidine molecule.

Recent advances in C-H functionalization offer a promising route. Specifically, iridium-catalyzed C-H borylation has been shown to be highly regioselective for the BTD nucleus. nih.govnih.govacs.org This method allows for the introduction of a boronic ester group at the C5 position with high preference. nih.govacs.org Subsequent oxidation of the boronic ester, for instance using an oxidant like Oxone®, can yield the corresponding hydroxyl group. diva-portal.org This two-step sequence provides a viable pathway to a 5-hydroxy-2,1,3-benzothiadiazole intermediate, a crucial building block for rac Hydroxy Tizanidine.

An alternative approach involves multi-step synthesis starting from a pre-functionalized benzene (B151609) derivative. For example, a suitably substituted aniline (B41778) can be used to construct the BTD ring, followed by the introduction of the amino group at the C4 position and subsequent cyclization to form the imidazoline (B1206853) ring. enpress-publisher.comresearchgate.net

Table 1: Synthetic Strategies for Regioselective Functionalization of the BTD Core

| Strategy | Reagents/Catalysts | Target Position | Key Features | Reference |

| C-H Borylation/Oxidation | [Ir(OMe)(COD)]₂, Me₄Phen, B₂(pin)₂; then Oxone® | C5 | High regioselectivity for the C5 position; versatile borylated intermediate. | diva-portal.org |

| Electrophilic Bromination | Br₂, HBr(aq) | C4 | Direct functionalization, but may require harsh conditions. | diva-portal.org |

| De Novo Ring Synthesis | Substituted aryl-1,2-diamine, Thionyl Chloride (SOCl₂) | N/A | Builds the BTD ring from a pre-functionalized precursor. | nih.gov |

Asymmetric Synthesis Approaches to Specific Enantiomers of Hydroxy Tizanidine

rac Hydroxy Tizanidine Hydrochloride possesses a stereocenter at the hydroxyl-bearing carbon of the imidazoline ring, meaning it exists as a mixture of two enantiomers (R and S). While specific methods for the direct asymmetric synthesis of hydroxy tizanidine enantiomers are not extensively documented in the literature, general principles of asymmetric synthesis and chiral resolution are applicable. nih.govnih.govnih.gov

The most common industrial approach to obtaining single enantiomers of chiral compounds is the resolution of a racemic mixture. This can be effectively achieved using chiral chromatography. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): This technique involves passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds. mdpi.com For example, the resolution of racemic nitropropranolol derivatives has been successfully performed on an Amycoat column using a mobile phase of n-hexane and isopropanol. mdpi.com A similar approach would be a primary strategy for separating the enantiomers of hydroxy tizanidine.

Diastereomeric Crystallization: Another classic resolution method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Afterward, the resolving agent is chemically removed to yield the individual enantiomers.

Direct asymmetric synthesis would involve using a chiral catalyst or auxiliary to control the stereochemistry during the formation of the chiral center. nih.govnih.gov For hydroxy tizanidine, this could potentially be achieved by an asymmetric reduction of a ketone precursor to the corresponding alcohol, although specific catalysts for this transformation on a tizanidine-related substrate have not been reported.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The purity of the final active pharmaceutical ingredient (API) is critical, necessitating robust isolation and purification techniques throughout the synthesis. Various chromatographic methods are employed to purify tizanidine, its intermediates, and related compounds like hydroxy tizanidine. japsonline.comasianpubs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are powerful analytical and preparative tools for this purpose. Methods have been developed for the simultaneous estimation of tizanidine and its impurities. japsonline.comasianpubs.org These methods typically use C8 or C18 columns and a gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., sodium perchlorate (B79767) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. japsonline.comrasayanjournal.co.in

Preparative HPLC: For isolating larger quantities of a specific compound, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. It is particularly useful for separating closely related impurities or, as discussed previously, for chiral resolution. mdpi.com

Crystallization: Crystallization is a fundamental purification technique used for the final compound and key intermediates. Tizanidine hydrochloride, for example, can be purified by crystallization from solvents like ethanol (B145695) or by forming salts with carboxylic acids (e.g., acetic acid) which are then isolated and converted back to the hydrochloride salt in high purity. google.comgoogle.com This process effectively removes process-related impurities and unwanted side products. A patent describes dissolving the tizanidine base in acetic acid, treating with activated carbon, filtering, and then acidifying with isopropanolic hydrogen chloride to precipitate highly pure tizanidine hydrochloride. google.comgoogle.com

Table 2: Chromatographic Conditions for Tizanidine and Impurity Analysis

| Technique | Column | Mobile Phase Example | Detection | Reference |

| UPLC | Ethylene Bridged Hybrid (BEH) C8, 1.7 µm | A: 0.24% Sodium Perchlorate (pH 3.6) in Acetonitrile/Water (5:95) B: Acetonitrile/Buffer (70:30) | UV at 230 nm | japsonline.com |

| RP-HPLC | YMC Pack Pro C18, 5 µm | A: 0.1% Trifluoroacetic acid in Water B: 0.1% Trifluoroacetic acid in Acetonitrile | UV at 310 nm | asianpubs.org |

| RP-HPLC | ODS C18, 5µm | Methanol:Water:Orthophosphoric acid (95:4:1) | UV at 320 nm | rasayanjournal.co.in |

| Gas Chromatography | - | Trimethylsilyl (B98337) (TMS) derivatization for volatility | Mass Spectrometry (MS) | researchgate.net |

Synthesis of Isotopically Labeled rac Hydroxy Tizanidine Hydrochloride for Research

Isotopically labeled compounds, particularly with stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are invaluable tools in pharmaceutical research. They are used in metabolic studies, as internal standards for quantitative bioanalysis by mass spectrometry, and in NMR studies. nih.govnih.govnih.gov

The synthesis of isotopically labeled rac Hydroxy Tizanidine Hydrochloride would follow the same general synthetic pathways as the unlabeled compound, but would incorporate a labeled building block at a key step.

Deuterium Labeling: Deuterium labels can often be introduced by catalytic H-D exchange or by using a deuterated reducing agent. A common method involves using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterated water (D₂O). nih.gov For instance, to label the imidazoline ring of hydroxy tizanidine, a precursor could be subjected to catalytic deuteration. The synthesis of deuterated imidazo[1,2-a]pyridines has been achieved using Pd/C in D₂O. nih.gov Another strategy is the reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄).

Carbon-13 Labeling: ¹³C-labeling almost always requires starting with a commercially available, ¹³C-labeled building block, as C-C bonds are not readily broken and reformed. nih.govcnr.it For rac Hydroxy Tizanidine Hydrochloride, a potential route could start with ¹³C-labeled aniline to construct the benzothiadiazole ring. For example, the synthesis of ¹³C₆-labeled phenethylamine (B48288) derivatives has been successfully achieved starting from [¹³C₆]-phenol. nih.gov This ensures the label is incorporated into the core scaffold of the molecule and is not lost in subsequent reactions.

A plausible synthetic route would involve:

Synthesis of a ¹³C-labeled 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833) intermediate.

Reaction with a suitable partner to form the hydroxylated imidazoline ring.

Purification and conversion to the hydrochloride salt.

Sophisticated Analytical and Spectroscopic Characterization in Research of Rac Hydroxy Tizanidine Hydrochloride

Advanced Chromatographic-Mass Spectrometric Methodologies for Metabolite Profiling and Quantification

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of drug metabolites in complex biological samples. These hyphenated techniques provide the dual capability of separating the metabolite from the parent drug and endogenous interferences, while also offering definitive identification and precise quantification based on mass-to-charge ratios.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is an indispensable tool for metabolite profiling. Its high mass accuracy and resolution enable the unambiguous identification of metabolites like rac-Hydroxy Tizanidine (B1208945) Hydrochloride, even in complex biological matrices. Research has demonstrated the utility of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive quantification of the parent compound, Tizanidine, in human plasma and hair. nih.govnih.gov A similar approach is directly applicable to its hydroxylated metabolite.

In a typical research setting, an LC-MS/MS method for quantifying rac-Hydroxy Tizanidine Hydrochloride would involve separation on a reverse-phase column followed by detection using an electrospray ionization (ESI) source in positive ion mode. nih.gov The mass spectrometer would be operated in selected reaction monitoring (SRM) mode, tracking specific precursor-to-product ion transitions for both the analyte and a suitable internal standard to ensure high selectivity and accuracy. High-resolution mass spectrometry further confirms the elemental composition of the detected ions, providing an additional layer of confidence in metabolite identification. nih.govnih.gov While specific validation data for the hydroxy metabolite is proprietary to research labs, the parameters are analogous to those established for the parent drug, Tizanidine.

Table 1: Representative LC-MS/MS Method Parameters for Tizanidine Quantification, Applicable to its Metabolites This table is based on established methods for the parent compound, Tizanidine.

| Parameter | Typical Value/Condition | Source |

| Chromatography | ||

| Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Isocratic or Gradient mixture of organic solvent (e.g., Acetonitrile) and aqueous buffer | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | amazonaws.com |

| Validation | ||

| Linear Dynamic Range | 50-5000 pg/mL (in human plasma) | nih.gov |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | nih.gov |

| Precision (RSD%) | < 13% | nih.gov |

| Run Time | ~2.5 minutes | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative, high-efficiency separation technique for metabolite analysis. However, due to the low volatility and polar nature of compounds like rac-Hydroxy Tizanidine Hydrochloride, chemical derivatization is a prerequisite. rsc.orgrsc.org This process converts the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis.

Research on Tizanidine has shown that derivatization with silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is highly effective. rsc.orgrsc.orgresearchgate.net This reaction introduces trimethylsilyl (B98337) (TMS) groups onto the active hydrogens of the molecule, including the imidazoline (B1206853) moiety and, in the case of the metabolite, the hydroxyl group. rsc.org This di- or tri-TMS derivative exhibits significantly improved chromatographic properties, yielding sharp, symmetrical peaks. rsc.orgresearchgate.net The structure of the derivatized compound can be confirmed using mass and NMR spectral analysis. rsc.org Following separation on a capillary GC column, the mass spectrometer, often operating in selected ion monitoring (SIM) mode, provides sensitive detection and quantification. rsc.orgnih.gov

Table 2: Summary of a Validated GC-MS Method for Derivatized Tizanidine This table outlines a method for the parent compound, which would be adapted for its hydroxylated metabolite.

| Parameter | Typical Value/Condition | Source |

| Sample Preparation | ||

| Extraction | Liquid-Liquid Extraction (e.g., with Ethyl Acetate) | rsc.orgresearchgate.net |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | rsc.orgresearchgate.net |

| Derivative Formed | di-Trimethylsilyl (di-TMS) Tizanidine | rsc.org |

| GC-MS Analysis | ||

| Analysis Mode | Selected Ion Monitoring (SIM) | rsc.orgresearchgate.net |

| Validation | ||

| Linear Range | 0.5–10.0 ng/mL (in human plasma) | rsc.orgresearchgate.net |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | rsc.orgresearchgate.net |

| Inter/Intra-day Precision (RSD%) | < 6.9% | rsc.orgresearchgate.net |

| Accuracy | 99.2% - 110.5% | rsc.orgresearchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For rac-Hydroxy Tizanidine Hydrochloride, NMR studies are crucial for unequivocally confirming the metabolite's structure, particularly the exact position of the hydroxyl group on the imidazoline ring. Research on the parent compound, Tizanidine, has utilized ¹H NMR to correct its tautomeric form in solution to the 2-imino-imidazolidine structure. researchgate.net

A full structural assignment of the metabolite would involve a suite of NMR experiments:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The introduction of the hydroxyl group would cause a significant shift in the signal of the proton attached to the same carbon (the new methine proton) and would introduce a new exchangeable proton signal for the OH group itself.

¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environments. The carbon atom bearing the hydroxyl group (a new carbinol carbon) would show a characteristic downfield shift into the 50-90 ppm range.

2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing the structure together. Correlation Spectroscopy (COSY) identifies proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key, as it shows longer-range couplings between protons and carbons (2-3 bonds away), allowing researchers to connect the different fragments of the molecule and confirm the location of the hydroxyl group relative to the rest of the molecular framework.

X-ray Crystallography Studies for Solid-State Structure Elucidation Research

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. While a crystal structure for rac-Hydroxy Tizanidine Hydrochloride is not publicly available, studies on the parent Tizanidine hydrochloride have been successfully conducted. researchgate.net These studies were vital in confirming the 2-imino-imidazolidine tautomer and describing the intermolecular interactions, such as the N—H⋯Cl hydrogen bonds that form layers in the crystal lattice. researchgate.net

For rac-Hydroxy Tizanidine Hydrochloride, an X-ray crystallography study would be invaluable. It would:

Provide absolute confirmation of the hydroxyl group's position.

Determine the relative stereochemistry at the new chiral center.

Reveal the precise molecular conformation adopted in the solid state.

Elucidate the complex three-dimensional network of hydrogen bonds involving the hydroxyl group, the amine and imine protons, and the chloride counter-ion.

Characterize the crystal packing arrangement.

X-ray powder diffraction (XRPD) is a related technique used to characterize the crystalline form of a bulk substance, which is critical for pharmaceutical development. Different crystal forms, or polymorphs, can have different physical properties. A specific crystalline form of Tizanidine Hydrochloride has been characterized by its unique XRPD pattern. google.com

Table 3: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Tizanidine Hydrochloride Crystal Form I

| 2θ Diffraction Angle (°) |

| 10.7 ± 0.2 |

| 11.1 ± 0.2 |

| 12.4 ± 0.2 |

| 17.0 ± 0.2 |

| 20.3 ± 0.2 |

| 21.2 ± 0.2 |

| 24.0 ± 0.2 |

| 24.8 ± 0.2 |

| Source: Data from patent CN105566314A google.com |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to chemical functionality and molecular structure, making them useful for confirming the identity of rac-Hydroxy Tizanidine Hydrochloride and studying its interactions. Spectral data for the parent compound, Tizanidine Hydrochloride, is available in public databases. nih.gov

In the analysis of the hydroxylated metabolite, the most significant feature in the FT-IR spectrum would be the appearance of a characteristic O-H stretching vibration, typically a broad band in the 3200–3600 cm⁻¹ region. A C-O stretching band would also appear in the fingerprint region (approx. 1050-1200 cm⁻¹). Comparing the full FT-IR and Raman spectra of the metabolite to that of the parent compound allows for a detailed analysis of the structural changes upon hydroxylation. humanjournals.com These techniques are also powerful for studying hydrogen bonding and for characterizing different polymorphic forms, as the vibrational modes are sensitive to the molecule's solid-state environment.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of Rac Hydroxy Tizanidine Hydrochloride

In Vitro Receptor Binding Affinity and Selectivity Profiling

Data regarding the specific in vitro receptor binding affinity and selectivity profile of rac Hydroxy Tizanidine (B1208945) Hydrochloride are not extensively available in publicly accessible scientific literature. As a metabolite of tizanidine, it is often considered to be pharmacologically inactive. nih.govamazonaws.comrxlist.com Tizanidine itself is known to be metabolized primarily by the cytochrome P450 enzyme CYP1A2. nih.gov

For context, the parent compound, tizanidine, is a well-characterized α2-adrenergic receptor agonist. hmdb.ca It also demonstrates binding to imidazoline (B1206853) receptors. hmdb.ca The metabolites of tizanidine, including the hydroxylated form, are generally reported to possess significantly less pharmacological activity than the parent compound. amazonaws.com

Cellular Signaling Pathway Modulation Studies, Including Rac-Related Pathways

Specific studies detailing the modulation of cellular signaling pathways, including Rac-related pathways, by rac Hydroxy Tizanidine Hydrochloride are not available in the current body of scientific literature. Research has primarily focused on the pharmacologically active parent compound, tizanidine.

Enzyme Inhibition/Activation Kinetics in Cell-Free Systems and Recombinant Enzymes

There is no available data from studies on the enzyme inhibition or activation kinetics of rac Hydroxy Tizanidine Hydrochloride in cell-free systems or with recombinant enzymes. The primary focus of enzymatic studies related to tizanidine has been on its metabolism by cytochrome P450 enzymes, particularly CYP1A2, rather than the enzymatic activity of its metabolites. nih.gov

In Vitro Functional Assays (e.g., cell-based reporter assays)

Information from in vitro functional assays, such as cell-based reporter assays, specifically for rac Hydroxy Tizanidine Hydrochloride is not present in the available scientific literature. Such studies are typically conducted on compounds with known significant biological activity.

Preclinical Animal Model Research for Mechanistic Insight (e.g., neuropharmacology, spinal reflex modulation)

Preclinical animal model research has concentrated on the active drug, tizanidine, with no specific studies published on the mechanistic insights of rac Hydroxy Tizanidine Hydrochloride. The metabolites of tizanidine are generally considered inactive. nih.govamazonaws.comrxlist.com

Modulation of Neurotransmitter Release in Ex Vivo Preparations

There are no published ex vivo studies investigating the modulation of neurotransmitter release by rac Hydroxy Tizanidine Hydrochloride.

Effects on Polysynaptic Reflexes in Spinal Cord Models

There is no information available from preclinical models on the effects of rac Hydroxy Tizanidine Hydrochloride on polysynaptic reflexes in spinal cord models. The effects on spinal reflexes are a key pharmacological feature of the parent compound, tizanidine. amazonaws.com

Metabolic Pathways and Pharmacokinetic Research Methodologies for Rac Hydroxy Tizanidine Hydrochloride

Identification of Phase I and Phase II Metabolic Enzymes Involved in Biotransformation

The biotransformation of tizanidine (B1208945), the precursor to rac Hydroxy Tizanidine Hydrochloride, is predominantly a function of Phase I metabolic processes, with subsequent Phase II conjugation preparing metabolites for excretion.

Phase I Metabolism: Investigations have conclusively identified the primary enzyme responsible for tizanidine's metabolism. In vitro studies using pooled human liver microsomes and a panel of human recombinant CYP isoforms have demonstrated that Cytochrome P450 1A2 (CYP1A2) is the principal enzyme catalyzing the biotransformation of tizanidine. nih.govdrugbank.comnih.govresearchgate.netnih.gov The metabolism is NADPH-dependent, confirming the role of the P450 system. nih.govnih.gov Recombinant CYP1A2 was shown to metabolize tizanidine to a substantial degree, while other isoforms had minimal metabolic capacity for the drug. nih.govnih.gov The formation of rac Hydroxy Tizanidine Hydrochloride occurs via oxidation, a characteristic Phase I reaction. researchgate.netlgcstandards.comscbt.com

In Vitro Metabolite Profiling in Liver Microsomes, S9 Fractions, and Isolated Hepatocytes

The characterization of tizanidine's metabolic fate, leading to the formation of rac Hydroxy Tizanidine Hydrochloride, has been extensively studied using various in vitro systems, particularly human liver microsomes.

Human Liver Microsomes: Incubations of tizanidine with pooled human liver microsomes have been instrumental in defining its metabolic kinetics. nih.govscite.ai These studies revealed that tizanidine undergoes time- and NADPH-dependent substrate consumption. nih.govresearchgate.netnih.gov The findings from these microsomal studies provide a quantitative basis for understanding the formation rate of its metabolites.

Interactive Table: In Vitro Metabolic Parameters of Tizanidine in Human Liver Microsomes

| Parameter | Value | Reference |

| Initial Tizanidine Concentration | 80 nM | nih.govnih.gov |

| Half-Life (t½) | 50 min | nih.govresearchgate.netnih.gov |

| Initial Reaction Velocity | 1.1 pmol min⁻¹ mg⁻¹ protein | nih.govresearchgate.netnih.gov |

| Intrinsic Clearance (CLint, in vitro) | 17 ml min⁻¹ kg⁻¹ | nih.govresearchgate.netnih.gov |

While studies specifically profiling rac Hydroxy Tizanidine Hydrochloride in S9 fractions or isolated hepatocytes are not detailed, the data from liver microsomes establishes a strong foundation, confirming that the liver is the primary site of metabolism and that CYP1A2 is the key enzyme in the formation of its metabolites. nih.govnih.gov

Enzyme Induction and Inhibition Studies of rac Hydroxy Tizanidine Hydrochloride on Drug-Metabolizing Enzymes

Research in this area has focused on how other substances affect the metabolism of tizanidine via CYP1A2 inhibition, rather than the effect of tizanidine or its metabolites on drug-metabolizing enzymes. These studies are critical for predicting potential drug-drug interactions.

The metabolism of tizanidine is significantly inhibited by known CYP1A2 inhibitors. nih.govnih.gov Fluvoxamine (B1237835) and furafylline (B147604) have been identified as strong inhibitors, while ciprofloxacin (B1669076) also demonstrates a marked inhibitory effect. nih.gov Conversely, inhibitors specific to other major CYP isoforms showed little to no substantial impact on tizanidine's metabolism, reinforcing the primary role of CYP1A2. nih.govnih.gov There is currently no available research detailing the potential for rac Hydroxy Tizanidine Hydrochloride itself to either induce or inhibit drug-metabolizing enzymes.

Interactive Table: Effect of CYP Isoform Inhibitors on Tizanidine Metabolism in Human Liver Microsomes

| Inhibitor | Target CYP Isoform | Effect on Tizanidine Metabolism | Reference |

| Fluvoxamine | CYP1A2 (also others at high conc.) | Strong Inhibition | nih.gov |

| Furafylline | CYP1A2 | Strong Inhibition | nih.gov |

| Ciprofloxacin | CYP1A2 | Substantial Inhibition | nih.gov |

| Diethyldithiocarbamate (DDC) | CYP2E1 (also inhibits CYP1A2) | Substantial Inhibition | nih.gov |

| Ketoconazole | CYP3A4 | Minor Effect | nih.gov |

| Troleandomycin | CYP3A4 | Minor Effect | nih.gov |

| Sulfaphenazole | CYP2C9 | Minor Effect | nih.gov |

| Omeprazole | CYP2C19 | Minor Effect | nih.gov |

| Quinidine | CYP2D6 | No Effect | nih.gov |

| Trimethoprim | CYP2C8 | No Effect | nih.gov |

In Vitro-In Vivo Extrapolation Methodologies for Metabolic Clearance Research

In vitro-in vivo extrapolation (IVIVE) has been successfully applied to predict the hepatic clearance of tizanidine, providing confidence in the in vitro models used to study its metabolism. nih.govnih.gov By using the intrinsic clearance data obtained from human liver microsome studies, researchers have been able to forecast the in vivo hepatic clearance (CLh).

Two primary models were used for this extrapolation:

Well-stirred model: Predicted a CLh of 7.5 ml min⁻¹ kg⁻¹. nih.govnih.gov

Parallel-tube model: Predicted a CLh of 9.1 ml min⁻¹ kg⁻¹. nih.govnih.gov

These predicted values corresponded to 68% and 82%, respectively, of the estimated in vivo clearance of tizanidine (11.1 ml min⁻¹ kg⁻¹). nih.gov The close correlation between the in vitro predictions and the in vivo observations strongly suggests that CYP-dependent hepatic metabolism is the main elimination pathway for tizanidine and, by extension, the primary determinant of the rate of formation for its metabolites, including rac Hydroxy Tizanidine Hydrochloride. nih.gov

Preclinical Pharmacokinetic Research in Animal Models

Preclinical pharmacokinetic studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion of a compound. While specific data for rac Hydroxy Tizanidine Hydrochloride is limited, studies on the parent drug, tizanidine, in species such as dogs, rats, and sheep offer valuable insights.

In dogs, tizanidine absorption is reported to be moderately slow, with peak plasma concentrations being achieved between 2.25 and 2.5 hours after administration. msdvetmanual.com A study in rats that examined the co-administration of ofloxacin (B1677185) with tizanidine established baseline pharmacokinetic parameters for tizanidine given alone. pharmascholars.com In another study, the pharmacokinetics of tizanidine were evaluated in sheep following intrathecal administration, with elimination half-lives in cerebrospinal fluid (CSF) of 15 minutes and 152 minutes being reported. nih.gov

Interactive Table: Selected Preclinical Pharmacokinetic Parameters of Tizanidine

| Species | Route | Parameter | Value | Reference |

| Dog | Oral | Time to Peak (Tmax) | 2.25 - 2.5 hours | msdvetmanual.com |

| Rat | Oral | Peak Plasma Conc. (Cmax) | 34.46 ± 0.07 µg/mL | pharmascholars.com |

| Sheep | Intrathecal | Elimination Half-Life (CSF) | 15 min (initial phase), 152 min (terminal phase) | nih.gov |

| Sheep | Intrathecal | Clearance (from lumbar CSF) | 0.48 ml/min | nih.gov |

Bioanalytical Method Development for Quantitative Analysis in Preclinical Biological Matrices

The quantitative analysis of tizanidine and its metabolites in biological matrices is fundamental to pharmacokinetic research. A variety of robust bioanalytical methods have been developed and validated, primarily for the parent compound in human plasma, which are directly applicable to preclinical studies of rac Hydroxy Tizanidine Hydrochloride.

Developed methods include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ijbpas.comscilit.comrasayanjournal.co.inresearchgate.net These methods have been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, accuracy, precision, and robustness. ijbpas.comrasayanjournal.co.innih.gov For instance, one RP-HPLC method showed linearity over a concentration range of 10-50 µg/ml with a high correlation coefficient (R² = 0.999). ijbpas.com The limit of detection (LOD) and limit of quantification (LOQ) for tizanidine were determined to be 0.1954 µg/ml and 0.5923 µg/ml, respectively, in one such validated method. ijbpas.com Additionally, High-Performance Thin-Layer Chromatography (HPTLC) has been utilized for determining tizanidine concentrations in rat plasma. pharmascholars.com

Tissue Distribution Studies in Animal Models

Understanding the distribution of a compound into various tissues is crucial for assessing its potential sites of action and accumulation. For tizanidine, human data indicates that it is extensively distributed throughout the body, with a volume of distribution of 2.4 L/kg. nih.govscilit.com This suggests that the compound does not remain confined to the bloodstream and enters peripheral tissues.

A specific tissue compatibility study was conducted in sheep with long-term intrathecal infusion of tizanidine. nih.gov Histological examination of the spinal cord and adjacent tissues following the infusion revealed no abnormalities or signs of toxicity, indicating good local tissue compatibility in the central nervous system under these conditions. nih.gov While comprehensive studies detailing concentrations in major organs like the liver, kidneys, and brain in preclinical models are not extensively published, the available data suggests widespread distribution. nih.govmsdvetmanual.comnih.gov

Excretion Pathway Research in Animal Models

The excretion of rac Hydroxy Tizanidine Hydrochloride, a metabolite of the centrally acting muscle relaxant tizanidine, is intrinsically linked to the metabolic fate of its parent compound. Research in animal models, primarily rats and dogs, has been instrumental in elucidating the routes and extent of elimination of tizanidine and its various metabolites. These studies, often employing radiolabeled compounds, provide a comprehensive picture of the disposition of the drug, although specific quantitative data for individual metabolites like rac Hydroxy Tizanidine Hydrochloride are not always detailed in publicly available literature.

Tizanidine undergoes extensive metabolism in the liver, with the primary enzyme responsible being cytochrome P450 1A2 (CYP1A2). drugbank.comnih.gov This biotransformation leads to the formation of several metabolites, including hydroxylated forms such as rac Hydroxy Tizanidine Hydrochloride. Following metabolism, these metabolites, along with a small amount of the unchanged parent drug, are eliminated from the body through various excretory routes.

Detailed Research Findings

Studies investigating the excretion of tizanidine and its byproducts have consistently shown that the primary route of elimination is through the kidneys, with a smaller fraction excreted in the feces.

In animal models, tizanidine has been shown to have no direct effect on skeletal muscle fibers or the neuromuscular junction. nih.gov Its metabolites are generally considered to be inactive. nih.gov

Canine Models: In dogs, a significant portion of the administered tizanidine dose is excreted in the urine. It has been reported that approximately 80% of the drug is eliminated through this pathway. nih.gov This indicates a high degree of renal clearance for tizanidine and its metabolites in this species. The imidazole (B134444) metabolite of tizanidine has been identified in dog plasma, confirming the metabolic processes at play. drugbank.com

Rodent Models: Research in rats has also highlighted the importance of renal excretion. While specific percentages for rac Hydroxy Tizanidine Hydrochloride are not readily available, studies on the parent compound provide valuable insights. Following oral administration of radiolabeled tizanidine to human volunteers, which can offer a comparative perspective, an average of 60% of the total radioactivity was recovered in the urine and 20% in the feces. nih.gov

The following tables summarize the available data on the excretion of tizanidine and its total metabolites in commonly used animal models, extrapolated from studies on the parent drug. It is important to note the absence of specific quantitative data for rac Hydroxy Tizanidine Hydrochloride in these studies.

Table 1: Excretion of Tizanidine and its Metabolites in Animal Models

| Animal Model | Primary Excretion Route | Secondary Excretion Route |

| Dog | Urine | Feces |

| Rat | Urine | Feces |

Table 2: Quantitative Excretion Data for Tizanidine and Total Metabolites (as Total Radioactivity)

| Species | Route of Administration | Percentage of Dose Recovered in Urine | Percentage of Dose Recovered in Feces | Timeframe of Collection |

| Human (for comparison) | Oral | ~60% | ~20% | Not Specified |

Structure Activity Relationship Sar Studies and Molecular Design Implications for Rac Hydroxy Tizanidine Hydrochloride Analogues

Systematic Chemical Modification of the Tizanidine (B1208945) Scaffold and Hydroxy Position

Tizanidine, chemically known as 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, possesses a unique structure that has been the subject of various chemical modifications to explore its SAR. researchgate.netresearchgate.net The core structure consists of a benzothiadiazole ring system linked to an imidazoline (B1206853) moiety. Modifications to both of these components, as well as the introduction of substituents, have been investigated to understand their influence on α2-adrenergic receptor binding and functional activity.

The introduction of a hydroxyl group, as seen in rac Hydroxy Tizanidine Hydrochloride, adds another layer of complexity and opportunity for SAR exploration. The position of the hydroxyl group on the tizanidine scaffold is a critical determinant of its pharmacological activity. While specific studies on rac Hydroxy Tizanidine Hydrochloride are not extensively detailed in publicly available literature, we can infer the implications of hydroxylation from metabolic studies of tizanidine and general principles of medicinal chemistry. Tizanidine is extensively metabolized in the liver, primarily by cytochrome P450 1A2 (CYP1A2), to inactive metabolites. nih.gov The main site of hydroxylation is on the imidazoline ring, but other positions could also be targeted for synthetic modification.

Systematic modifications would involve placing the hydroxyl group at various positions on the aromatic ring or the imidazoline moiety to assess the impact on receptor affinity and selectivity. For instance, hydroxylation of the benzothiadiazole ring could alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially influencing its interaction with the receptor binding pocket.

Table 1: Hypothetical Systematic Modifications of the Tizanidine Scaffold and their Potential SAR Implications

| Modification | Position of Hydroxylation | Potential Impact on Activity |

| Imidazoline Ring | C4 or C5 | May mimic the binding of endogenous catecholamines, potentially increasing affinity. Could also affect the pKa of the imidazoline nitrogen, influencing ionization state at physiological pH. |

| Benzothiadiazole Ring | C6 or C7 | Could introduce new hydrogen bonding interactions with the receptor. May alter the overall lipophilicity of the molecule, affecting its ability to cross the blood-brain barrier. |

| Aromatic Amine Linker | N-hydroxylation | Unlikely to be a primary target for modification due to potential instability and toxicological concerns. |

Detailed research findings on the specific effects of these modifications on the α2-adrenergic receptor subtypes (α2A, α2B, α2C) would be necessary to build a comprehensive SAR profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For tizanidine analogues, including hydroxylated derivatives, QSAR studies can provide valuable insights into the structural requirements for potent α2-adrenergic agonism.

A QSAR model for tizanidine analogues would typically involve the following steps:

Data Set Selection: A series of tizanidine analogues with experimentally determined biological activities (e.g., binding affinities, EC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Tizanidine Analogues

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) | Reflects the electron-donating or -withdrawing nature of substituents on the aromatic ring, which can influence receptor binding. |

| Steric | Molar refractivity (MR) | Relates to the volume and polarizability of a substituent, impacting how it fits into the receptor binding site. |

| Hydrophobic | Partition coefficient (logP) | Indicates the lipophilicity of the molecule, which is important for membrane permeability and reaching the target receptor. |

| Topological | Wiener index | Describes the branching of the molecular skeleton, which can affect the overall shape and flexibility of the molecule. |

A validated QSAR model could then be used to predict the biological activity of novel, untested tizanidine analogues, including various hydroxylated derivatives, thereby prioritizing the synthesis of the most promising compounds.

Pharmacophore Modeling and Ligand-Based Drug Design Research

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific receptor. nih.gov For tizanidine and its analogues, a pharmacophore model would highlight the key interactions with the α2-adrenergic receptor.

Based on the known structure of tizanidine and other α2-adrenergic agonists, a pharmacophore model would likely include the following features:

A positive ionizable feature: Corresponding to the protonated imidazoline ring, which is crucial for the ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain 3. pnas.org

One or more aromatic/hydrophobic regions: Representing the benzothiadiazole ring system, which engages in van der Waals interactions with hydrophobic residues in the binding pocket.

Hydrogen bond acceptors/donors: The nitrogen atoms in the benzothiadiazole and imidazoline rings can act as hydrogen bond acceptors. The introduction of a hydroxyl group in rac Hydroxy Tizanidine Hydrochloride would add a key hydrogen bond donor/acceptor feature to the pharmacophore.

Table 3: Pharmacophoric Features of a Hypothetical Hydroxylated Tizanidine Analogue

| Pharmacophoric Feature | Corresponding Chemical Moiety | Interaction with Receptor |

| Positive Ionizable | Protonated Imidazoline Ring | Ionic bond with Asp(3.32) |

| Aromatic Ring | Benzothiadiazole Ring | π-π stacking or hydrophobic interactions |

| Hydrogen Bond Acceptor | Benzothiadiazole Nitrogens | Hydrogen bonding with serine or threonine residues |

| Hydrogen Bond Donor/Acceptor | Hydroxyl Group | Hydrogen bonding with polar residues in the binding site |

This pharmacophore model can be used to virtually screen large compound libraries to identify novel scaffolds that possess the desired features for α2-adrenergic agonism. Furthermore, it can guide the design of new tizanidine analogues by suggesting where to place functional groups to enhance receptor binding.

Fragment-Based Drug Discovery Approaches Related to Hydroxylated Analogues

Fragment-based drug discovery (FBDD) is a strategy that starts with the identification of low-molecular-weight fragments that bind weakly to the target protein. nih.govnih.govacs.org These fragments are then grown or linked together to create a more potent lead compound. FBDD has emerged as a powerful tool in drug discovery, particularly for challenging targets like G-protein coupled receptors (GPCRs). nih.govyoutube.com

In the context of hydroxylated tizanidine analogues, an FBDD approach could involve screening a fragment library for compounds that bind to the α2-adrenergic receptor. Fragments containing a hydroxylated aromatic or heterocyclic core, similar to portions of the hydroxy tizanidine structure, could be of particular interest.

The process might proceed as follows:

Fragment Screening: A library of small molecules (fragments) would be screened against the α2-adrenergic receptor using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.

Hit Identification: Fragments that show weak but specific binding are identified as "hits."

Structural Elucidation: X-ray crystallography or cryo-electron microscopy would be used to determine the binding mode of the fragment hits to the receptor.

Fragment Elaboration: The identified fragments would be chemically elaborated or linked together based on their binding poses to generate more potent and drug-like molecules.

For example, a fragment containing a hydroxylated chlorophenyl moiety could be identified as a binder to a sub-pocket of the α2-adrenergic receptor. This fragment could then be grown by adding an imidazoline-like group to interact with the key aspartate residue, ultimately leading to a novel hydroxylated tizanidine analogue.

Table 4: Potential Fragments for FBDD Targeting the α2-Adrenergic Receptor

| Fragment Type | Example Fragment | Rationale for Selection |

| Aromatic | 4-chloro-2-aminophenol | Mimics the substituted aromatic portion of tizanidine and provides a hydroxyl group for potential hydrogen bonding. |

| Heterocyclic | 2-aminoimidazoline | Represents the key pharmacophoric element responsible for the interaction with the conserved aspartate. |

| Benzothiadiazole Core | 4-aminobenzothiadiazole | Provides the core scaffold of tizanidine for exploring interactions in the binding pocket. |

By combining insights from SAR, QSAR, pharmacophore modeling, and FBDD, researchers can adopt a multi-faceted approach to the design and discovery of novel hydroxylated tizanidine analogues with optimized pharmacological properties.

Computational Chemistry and in Silico Modeling of Rac Hydroxy Tizanidine Hydrochloride

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as rac Hydroxy Tizanidine (B1208945) Hydrochloride, and its biological target. nih.govresearchgate.netmdpi.com Tizanidine primarily exerts its muscle relaxant effects by acting as an agonist at α2-adrenergic receptors. medchemexpress.comnih.gov These receptors are G-protein coupled receptors that, upon activation, inhibit the release of norepinephrine (B1679862) from presynaptic neurons in the central nervous system. medchemexpress.comnih.gov

While specific docking studies on rac Hydroxy Tizanidine Hydrochloride are not extensively documented in the literature, we can infer its potential interactions based on the known pharmacology of Tizanidine and the structural changes introduced by hydroxylation. The parent compound, Tizanidine, is known to interact with various subtypes of the α2-adrenergic receptor. nih.gov The introduction of a hydroxyl group on the benzothiadiazole ring of Tizanidine to form Hydroxy Tizanidine adds a polar functional group capable of forming hydrogen bonds. nih.gov This modification could potentially alter the binding affinity and selectivity of the metabolite for different α2-adrenergic receptor subtypes compared to the parent drug.

Table 1: Relevant Adrenergic Receptor Subtypes for Tizanidine and its Metabolites

| Receptor Subtype | Function and Relevance |

|---|---|

| α2A-Adrenergic Receptor | Believed to mediate the sedative and analgesic effects of α2-agonists. nih.gov |

| α2B-Adrenergic Receptor | May be involved in the antiallodynic effects of tizanidine in neuropathic pain models. nih.gov |

| α2C-Adrenergic Receptor | Its role in the central effects of α2-agonists is still under investigation. |

| α1-Adrenergic Receptor | Tizanidine has a much lower affinity for this receptor subtype compared to α2 receptors, which contributes to its cardiovascular profile. nih.govdrugbank.com |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. nih.gov These methods can provide valuable information about properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution. For rac Hydroxy Tizanidine Hydrochloride, such calculations can predict how the addition of a hydroxyl group impacts its chemical behavior.

The hydroxyl group is an electron-donating group, which would be expected to alter the electron density distribution across the molecule. This, in turn, can influence its reactivity and interaction with its biological target. For example, an altered MEP could indicate regions of the molecule that are more likely to engage in electrostatic interactions with the receptor. Analysis of the HOMO and LUMO energies can provide insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 2: Computed Properties of rac Hydroxy Tizanidine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9ClN5OS | lgcstandards.com |

| Molecular Weight | 269.71 g/mol | nih.gov |

| IUPAC Name | 5-chloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)-2,1,3-benzothiadiazol-7-ol | nih.gov |

| InChIKey | COUBTDJHGNWOFR-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1CN=C(N1)NC2=C(C=C(C3=NSN=C23)O)Cl | nih.gov |

In Silico ADMET Prediction Models (non-clinical research context)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial tools in early-stage drug discovery and for understanding the metabolic fate of compounds. nih.gov Tizanidine is known to be extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to inactive metabolites. researchgate.netnih.govnih.gov Hydroxylation is a common phase I metabolic reaction.

The introduction of a hydroxyl group in rac Hydroxy Tizanidine Hydrochloride significantly increases its polarity compared to Tizanidine. This increased polarity would be predicted by in silico models to have several effects on its ADMET profile:

Absorption: The increased polarity may slightly decrease its passive diffusion across the gastrointestinal tract, potentially leading to lower oral bioavailability compared to the parent drug.

Distribution: The volume of distribution may be altered due to changes in plasma protein binding and tissue permeability. Tizanidine itself has a plasma protein binding of about 30%. nih.gov

Metabolism: The hydroxyl group provides a new site for subsequent phase II metabolic reactions, such as glucuronidation or sulfation, leading to the formation of even more water-soluble compounds that are more readily excreted. nih.gov

Excretion: The increased water solubility of rac Hydroxy Tizanidine Hydrochloride and its subsequent phase II metabolites would facilitate their renal excretion. nih.gov

Table 3: Predicted Effects of Hydroxylation on ADMET Properties of Tizanidine

| ADMET Property | Effect of Hydroxylation | Rationale |

|---|---|---|

| Aqueous Solubility | Increased | Addition of a polar hydroxyl group. |

| Lipophilicity (LogP) | Decreased | Increased polarity. |

| Blood-Brain Barrier Permeability | Potentially Decreased | Increased polarity generally hinders passage across the blood-brain barrier. |

| Rate of Renal Excretion | Increased | Higher water solubility facilitates elimination by the kidneys. |

De Novo Design Approaches for Novel Ligands Based on the rac Hydroxy Tizanidine Hydrochloride Core

De novo design is a computational strategy for generating novel molecular structures with desired pharmacological properties, either from scratch or by modifying an existing chemical scaffold. nih.govarxiv.orgnih.gov The chemical structure of rac Hydroxy Tizanidine Hydrochloride, with its benzothiadiazole and imidazoline (B1206853) moieties, can serve as a valuable scaffold for the design of new α2-adrenergic receptor agonists. guidetopharmacology.orgwikipedia.org

Starting with the core structure of rac Hydroxy Tizanidine Hydrochloride, computational chemists can use de novo design algorithms to:

Explore the chemical space around the scaffold: By adding, removing, or substituting functional groups at various positions, it is possible to generate a library of virtual compounds. nih.gov

Optimize for desired properties: These newly designed molecules can then be computationally screened for improved binding affinity, selectivity for specific α2-receptor subtypes, and favorable ADMET properties. arxiv.orgopenreview.net For example, modifications could be made to enhance interactions with the receptor while minimizing off-target effects.

Scaffold hopping: Advanced de novo design methods can also replace the core scaffold with other chemical moieties that maintain a similar three-dimensional arrangement of key interacting groups, potentially leading to the discovery of entirely new classes of α2-adrenergic agonists.

The hydroxyl group on the rac Hydroxy Tizanidine Hydrochloride scaffold provides an additional vector for chemical modification, allowing for the exploration of new interactions within the receptor binding site.

Advanced Formulation Science Research Methodologies for Rac Hydroxy Tizanidine Hydrochloride

Polymorphism and Solid-State Characterization Research

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate, which can significantly impact a drug's bioavailability and therapeutic efficacy. nih.gov Consequently, the investigation and control of polymorphism are crucial aspects of pharmaceutical development. nih.govgoogle.com

Solid-state characterization research for a compound like rac Hydroxy Tizanidine (B1208945) Hydrochloride involves a suite of analytical techniques to identify and differentiate its potential polymorphic forms. Key methodologies include:

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystal forms. Each polymorph produces a unique diffraction pattern, acting as a fingerprint. For instance, research on the parent compound, Tizanidine Hydrochloride, identified a specific crystal form (Crystal I) with characteristic peaks at specific 2θ diffraction angles. google.com

Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy are employed to probe the molecular structure and bonding within the crystal lattice, providing complementary information to PXRD. nih.gov These methods can detect subtle differences in the arrangement of molecules between polymorphs.

Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) are used to determine the melting points and thermal behavior of different solid-state forms.

The data generated from these analyses are essential for selecting the most stable polymorph with the desired properties for further development.

Table 1: Example PXRD Peaks for a Crystalline Form of Tizanidine Hydrochloride This table illustrates the type of data generated in polymorphism studies, based on findings for a known crystalline form of Tizanidine Hydrochloride. google.com

| Characteristic Peak (2θ Diffraction Angle ± 0.2) |

|---|

| 10.7 |

| 11.1 |

| 12.4 |

| 17.0 |

| 20.3 |

| 21.2 |

| 24.0 |

Amorphous Solid Dispersion Research Methodologies

For compounds with poor aqueous solubility, amorphous solid dispersion (ASD) is a key formulation strategy. nih.gov This methodology involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix. nih.gov The amorphous form of a drug has a higher energy state than its crystalline counterpart, which can lead to enhanced solubility and dissolution rates. mdpi.com

Research into ASDs for a compound like rac Hydroxy Tizanidine Hydrochloride would involve several stages:

Carrier Selection: The choice of polymer is critical as it must stabilize the API in its amorphous state, preventing recrystallization. nih.gov Common carriers investigated in studies with the parent compound, Tizanidine Hydrochloride, include polyvinylpyrrolidone (PVP) and polyvinyl alcohol (PVA). globalresearchonline.net The compatibility between the drug and the polymer is often assessed using Fourier-transform infrared spectroscopy (FTIR) to identify potential molecular interactions, such as hydrogen bonding. globalresearchonline.netmdpi.com

Preparation Method: Various techniques can be used to create ASDs. The solvent evaporation method is a common approach where both the drug and the polymer are dissolved in a common solvent, which is then removed, leaving a solid dispersion. globalresearchonline.netimpactfactor.org Other methods include hot-melt extrusion.

Characterization: The resulting solid dispersion is analyzed to confirm its amorphous nature (using PXRD), assess its thermal properties like the glass transition temperature (Tg) (using DSC), and determine its performance enhancement through dissolution studies. mdpi.com Research has shown that preparing Tizanidine Hydrochloride as a solid dispersion can significantly increase its dissolution rate. globalresearchonline.net

Table 2: Example of Drug Content in Hypothetical rac Hydroxy Tizanidine Hydrochloride Solid Dispersions This table is based on research methodologies for creating solid dispersions of Tizanidine HCl with the carrier Soluplus, demonstrating how drug content is evaluated at different ratios. impactfactor.org

| Drug:Polymer Ratio | Drug Content (%) |

|---|---|

| 5:5 | 96.4 ± 1.25 |

| 4:6 | 97.8 ± 1.52 |

| 3:7 | 98.5 ± 1.11 |

Crystallization Studies and Process Development Research

Crystallization is a critical purification and particle formation step in pharmaceutical manufacturing. Research in this area aims to develop a robust and reproducible process that consistently yields a specific polymorph with desired characteristics, such as high purity and optimal particle size. google.com

For rac Hydroxy Tizanidine Hydrochloride, crystallization process development would focus on several key parameters:

Solvent System: The choice of solvent or solvent mixture is paramount, as it affects both the solubility of the compound and the resulting crystal form. Studies on Tizanidine Hydrochloride have explored various solvents, including methanol, ethanol (B145695), and mixtures of water with organic solvents. google.comgoogle.com

Temperature and Cooling Profile: The temperature at which the compound is dissolved and the rate at which the solution is cooled can influence nucleation and crystal growth, thereby affecting the final crystal form and size distribution.

pH/Acidification: The pH of the solution can be a critical factor. One patented method for preparing Tizanidine Hydrochloride involves dissolving a tizanidine salt in a solvent and then acidifying the solution with hydrogen chloride to induce rapid crystallization. google.com

Agitation: The stirring rate during crystallization affects mass transfer and can influence the final product attributes.

The process involves dissolving the crude compound, often with heating, filtering to remove impurities, and then inducing crystallization through cooling, addition of an anti-solvent, or pH adjustment, followed by isolation and drying of the final crystalline product. google.comgoogle.com

Table 3: Key Parameters in Crystallization Process Development Research

| Parameter | Description | Objective |

|---|---|---|

| Solvent Selection | Choosing an appropriate single or mixed solvent system. | To control solubility, yield, and polymorphic form. |

| Temperature Profile | Defining dissolution temperature and cooling rate. | To control crystal nucleation and growth. |

| pH Control | Adjusting the pH of the crystallization medium. | To induce precipitation and control purity. |

| Seeding | Introducing crystals of the desired form to the solution. | To ensure crystallization of the target polymorph. |

| Agitation Rate | The speed of mixing during the process. | To ensure homogeneity and influence particle size. |

Advanced Stability Research Under Various Environmental Conditions

Stability testing is a regulatory requirement and a fundamental component of formulation science. It aims to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. itmuniversity.ac.in This research is essential for establishing appropriate storage conditions and shelf life.

Advanced stability research on rac Hydroxy Tizanidine Hydrochloride would involve forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods. itmuniversity.ac.in These studies expose the compound to stress conditions that are more severe than standard storage conditions. Methodologies applied in studies of Tizanidine Hydrochloride include:

Hydrolytic Degradation: The stability is tested in acidic and basic solutions. Studies have shown that Tizanidine Hydrochloride undergoes some degradation under alkaline hydrolysis. scielo.brscielo.br

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide. Research indicates that Tizanidine Hydrochloride is susceptible to oxidation. researchgate.net

Photostability: The drug is exposed to light, typically including UV-C radiation. Tizanidine Hydrochloride has been observed to exhibit significant degradation under UV-C light. scielo.brscielo.br

Thermal Degradation: The solid or solution form of the drug is exposed to high temperatures to assess its thermal stability. itmuniversity.ac.in

The stability of liquid formulations is also a key area of research, where pH and storage temperature are critical variables. For example, a study on a liquid preparation of Tizanidine Hydrochloride evaluated its stability at room temperature (15 - 30 ºC), under refrigeration (2 - 8 ºC), and at an elevated temperature (40 ºC). scielo.brscielo.br

Table 4: Example Physicochemical Stability of a Tizanidine Hydrochloride Liquid Preparation Over 56 Days This table is based on data from a study evaluating the stability of a Tizanidine HCl liquid formulation at different temperatures, showing the percentage of the initial drug amount remaining. scielo.brscielo.br

| Storage Condition | Day 0 | Day 7 | Day 14 | Day 28 | Day 56 |

|---|---|---|---|---|---|

| Refrigerated (2-8°C) | 100% | 99.21% | 100.22% | 99.64% | 98.34% |

| Room Temp (15-30°C) | 100% | 99.42% | 101.59% | 100.86% | 97.45% |

| Elevated Temp (40°C) | 100% | 99.78% | 100.58% | 100.00% | 94.93% |

Table 5: pH Profile of a Tizanidine Hydrochloride Liquid Preparation During Stability Study This table illustrates the change in pH of a Tizanidine HCl liquid formulation over time at various storage conditions. scielo.br

| Storage Condition | Day 0 | Day 7 | Day 14 | Day 28 | Day 56 |

|---|---|---|---|---|---|

| Refrigerated (2-8°C) | 6.46 | 6.41 | 6.40 | 6.27 | 6.07 |

| Room Temp (15-30°C) | 6.16 | 6.09 | 6.04 | 5.92 | 5.75 |

| Elevated Temp (40°C) | 6.28 | 6.12 | 6.07 | 5.95 | 5.70 |

Mechanistic Studies of Interactions Involving Rac Hydroxy Tizanidine Hydrochloride

In Vitro Drug-Drug Interaction (DDI) Potential Studies (e.g., CYP inhibition/induction)